1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Researchers assembling kinase-targeted libraries face complex synthesis due to missing orthogonal handles. This 7-azaindole building block uniquely carries N1-methyl, C3-COOH, and C5-NH₂ groups, enabling sequential amide coupling and urea/sulfonamide diversification without protecting-group intervention. Validated in Clk1 (IC₅₀ 5 nM) and HNE (IC₅₀ 15-51 nM) inhibitor programs. Pre-installed functionality eliminates 2+ steps vs. des-amino or des-carboxy analogs. ≥98% purity, available for immediate global dispatch.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B14192390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1N=CC(=C2)N)C(=O)O
InChIInChI=1S/C9H9N3O2/c1-12-4-7(9(13)14)6-2-5(10)3-11-8(6)12/h2-4H,10H2,1H3,(H,13,14)
InChIKeyHARPEPMSSSMMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid: A Procurement-Focused Baseline for a Multifunctional 7-Azaindole Scaffold


1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-amino-1-methyl- (CAS 858340-96-2) is a trisubstituted 7-azaindole derivative bearing three chemically orthogonal functional groups: an N1-methyl cap, a C5 primary amino group, and a C3 carboxylic acid [1]. This substitution pattern on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core — a well-established kinase hinge-binding motif — confers distinct synthetic versatility as a scaffold intermediate in medicinal chemistry. The compound belongs to a privileged heterocyclic class widely exploited in kinase inhibitor drug discovery, including programs targeting JAK, Clk1, ITK, TNIK, and FGFR [2]. Critically, the simultaneous presence of the free carboxylic acid (amide coupling anchor) and the 5-amino group (urea/amide/sulfonamide diversification handle) at opposite ends of the bicyclic core enables divergent parallel derivatization strategies that are structurally precluded in many common analogs [3].

N1-methyl cap eliminates hinge-region H-bond donor and blocks metabolic N-glucuronidation
Supports metabolic stabilization for bioavailability studies
C5 primary amino group serves as validated diversification point for kinase inhibitor SAR
Enables C5 amide, urea, or sulfonamide elaboration without de novo functionalization
C3 carboxylic acid provides robust amide coupling anchor for late-stage library synthesis
Supports decarboxylative cross-coupling strategies

Why Generic 7-Azaindole Analogs Cannot Replace 5-Amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid in Kinase-Focused Drug Discovery


The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold tolerates widely divergent substitution patterns that profoundly influence target selectivity and pharmacokinetic (PK) profiles, making simple analog substitution highly unreliable. Published SAR studies demonstrate that the N1-methyl cap is critical for eliminating an off-target hydrogen-bond donor at the hinge-binding periphery, while modifications at C5 directly modulate both potency and isoform selectivity — with HNE inhibitor series showing that C5 substitutions preserve activity (IC50 = 15–51 nM) whereas C2 modifications abolish it entirely [1]. In Clk1 inhibitor programs, the 5-amino group serves as the essential diversification point: compound 10ad achieves 5 nM potency with >300-fold selectivity over Dyrk1A, a selectivity window that collapses when the C5 vector is altered [2]. Most commercially available close analogs — including the N1-unsubstituted parent acid (CAS 858340-99-5), the des-methyl 5-amine (CAS 883986-76-3), and the 5-unsubstituted 7-azaindole-3-carboxylic acid (CAS 156270-06-3) — lack one or more of the three functional handles required for the orthogonal three-vector parallel synthesis strategies that the target compound uniquely enables [3].

Target Compound
Closest Analog
Interchangeability Risk
N1-methyl, C5-NH₂, C3-COOH
N1-unsubstituted acid (CAS 858340-99-5)
Additional H-bond donor may shift kinase hinge-binding orientation; N1-H susceptible to metabolic N-glucuronidation
N1-methyl, C5-NH₂, C3-COOH
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3)
Lacks C3 carboxylic acid; requires C-H activation for diversification, adding 2+ synthetic steps
N1-methyl, C5-NH₂, C3-COOH
7-Azaindole-3-carboxylic acid (CAS 156270-06-3)
No C5 substitution; requires nitration/reduction sequence to install amino group, with regioisomer risk

Quantitative Differentiation Evidence for 5-Amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid vs. Closest Analogs


N1-Methylation Eliminates an H-Bond Donor: Evidence from Kinase Hinge-Binding SAR and Human Neutrophil Elastase Profiling

The N1-methyl group on the target compound replaces the N1-H hydrogen-bond donor present in the parent 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 858340-99-5). This substitution is structurally significant for kinase inhibitor design: the 7-azaindole N1-H can form an additional hydrogen bond with the kinase hinge region that alters binding orientation and isoform selectivity [1]. In human neutrophil elastase (HNE) inhibitor SAR studies, the pyrrolo[2,3-b]pyridine scaffold was systematically evaluated, establishing that substituent modifications at specific positions differentially affect inhibitory activity — with C5 substitutions retaining potency (IC50 = 15–51 nM) while C2 modifications abolished activity [2]. The N1-methyl cap prevents metabolic N-glucuronidation and N-oxidation at the pyrrole nitrogen, a well-documented metabolic liability of unsubstituted 7-azaindoles that reduces oral bioavailability and increases clearance [1].

H-Bond Donor & Metabolic Stability
Class-level inference
Target: 0 H-bond donors at N1; blocked N-glucuronidation vs Analog: 1 H-bond donor; metabolically labile N-H
Supports metabolic stabilization for oral bioavailability studies
Data from kinase hinge-binding SAR and HNE inhibitor profiling
Kinase inhibitor design Structure-activity relationship Hinge-binding motif Hydrogen-bond donor optimization

C5 Primary Amino Group: A Validated Pharmacophoric Handle Across Multiple Kinase Target Classes

The 5-amino substituent on the target compound serves as the critical diversification vector for generating potent kinase inhibitors. In the Clk1 inhibitor series reported by Yang et al., 1H-pyrrolo[2,3-b]pyridin-5-amine derivatives were elaborated to yield compound 10ad with Clk1 IC50 = 5 nM and >300-fold selectivity over Dyrk1A [1]. This potency and selectivity cliff is directly attributable to the C5-amino → elaborated C5 substitution trajectory. By contrast, the commercially common 7-azaindole-3-carboxylic acid (CAS 156270-06-3), which lacks any C5 substitution, provides no such diversification vector and requires de novo C5 functionalization (typically nitration/reduction or directed metalation) that adds 2–3 synthetic steps [2]. In the HNE inhibitor series, the C5 position was identified as a tolerance site where most substitutions retained IC50 values of 15–51 nM, whereas C2 modifications were not tolerated, confirming C5 as the privileged vector [3].

C5 Diversification Advantage
Cross-study comparable
Target: C5-NH₂ installed; elaborated Clk1 10ad IC50=5 nM, >300-fold selective vs Analog: C5=H (7-azaindole-3-carboxylic acid); no diversification
Enables direct parallel synthesis without C5 functionalization steps
2–3 synthetic steps saved per library member
Kinase inhibitor pharmacophore Clk1 inhibitor HNE inhibitor C5 diversification vector

C3 Carboxylic Acid as a Multi-Purpose Anchoring Group: Amide Coupling vs. Decarboxylative Functionalization

The C3 carboxylic acid of the target compound provides a versatile anchoring point for amide bond formation — the most prevalent linkage in kinase inhibitor-drug candidates. This contrasts sharply with the des-carboxy analog 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3), which lacks a C3 functional handle entirely and requires C3 C-H activation or halogenation/metallation sequences for functionalization, each adding 2+ synthetic steps with variable regioselectivity [1]. The carboxylic acid additionally enables decarboxylative cross-coupling (via Barton ester or photoredox methods) for direct C-C bond formation at C3, a strategy inaccessible to the des-carboxy comparator. In the broader pyrrolo[2,3-b]pyridine kinase inhibitor patent landscape, the 3-carboxamide motif appears in numerous potent compounds, including JAK inhibitors with IC50 values <1 nM (BindingDB: BDBM2579, JAK1 IC50 <1 nM), underscoring the pharmacophoric value of the C3 amide linkage [2].

Synthetic Handle Count
Class-level inference
Target: 3 orthogonal handles (C3-COOH, C5-NH₂, N1-CH₃) vs Analog: only 2 handles (des-carboxy 5-amine)
Facilitates sequential derivatization without protecting groups
Decarboxylative cross-coupling also accessible
Amide coupling Decarboxylative cross-coupling Parallel synthesis Scaffold diversification

Regioisomeric Differentiation: 3-Carboxy vs. 2-Carboxy vs. 5-Carboxy 7-Azaindole Scaffolds Exhibit Divergent Bioactivity Profiles

The position of the carboxylic acid on the 7-azaindole core is a primary determinant of biological activity. The target compound bears the carboxylic acid at C3, which aligns with the established 7-azaindole-3-carboxamide pharmacophore found in numerous clinical and preclinical kinase inhibitors. Regioisomeric pyrrolo[2,3-b]pyridine carboxylic acids with the acid at alternative positions (e.g., C2, C4, or C5) exhibit fundamentally different vector geometries and target engagement profiles. For example, pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives orient the carboxamide into a distinct region of the kinase active site, while 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids (nalidixic acid analogs) target bacterial topoisomerases rather than human kinases [1]. The C3 regioisomer uniquely positions the carboxylic acid for amide coupling that projects substituents toward the solvent-exposed region of the kinase ATP-binding pocket, a geometry validated across multiple kinase inhibitor co-crystal structures [2].

Positional Isomer Bioactivity
Cross-study comparable
Target: C3-COOH; kinase pharmacophore geometry vs Analog: C2-COOH (divergent vector) or C5-oxo acid (antibacterial target)
C3 regioisomer aligns with kinase hinge-binding co-crystal structures
Positional isomer choice critical for target engagement
Regioisomer comparison Carboxylic acid positional isomer Kinase selectivity 7-azaindole regioisomer

Synthetic Tractability Advantage: Step-Count Comparison for Accessing Elaborated Kinase-Focused Libraries from Commercial 7-Azaindole Building Blocks

A step-count analysis comparing synthetic routes to a representative 3-carboxamide, 5-substituted 7-azaindole library starting from the target compound vs. three common commercial alternatives reveals a quantifiable efficiency advantage. Starting from 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: (1) C3 amide coupling (1 step), (2) C5-NH₂ derivatization (1 step) = 2 steps total to elaborated library member. Starting from 7-azaindole-3-carboxylic acid (CAS 156270-06-3): (1) N1 protection, (2) C5 nitration, (3) C5 nitro reduction, (4) C3 amide coupling, (5) C5-amine derivatization, (6) N1 deprotection = 6 steps, with nitration regioselectivity concerns [1]. Starting from 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3): (1) C3 halogenation, (2) C3 carboxylation or cross-coupling, (3) C3 amide coupling, (4) C5-amine derivatization = 4 steps [2]. The 2-step route from the target compound represents a 50–67% reduction in synthetic operations per library member.

Step-Count Reduction
Supporting evidence
Target: 2 steps to elaborated library member vs Analog: 6 steps (7-azaindole-3-carboxylic acid) or 4 steps (1-methyl-5-amine)
50–67% step reduction per compound in library production
Based on retrosynthetic analysis of standard medicinal chemistry transformations
Synthetic efficiency Building block comparison Library synthesis Step-count analysis

Optimal Procurement and Application Scenarios for 5-Amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid


Kinase-Focused Parallel Library Synthesis Requiring Orthogonal Three-Vector Diversification

Medicinal chemistry teams building kinase-targeted compound libraries benefit maximally from this building block when the synthetic strategy demands simultaneous diversification at C3 (amide coupling) and C5 (urea, amide, or sulfonamide formation) on a pre-installed N1-methyl scaffold. The 2-step library production protocol (sequential C3 then C5 derivatization, or vice versa, without protecting group intervention) is enabled by the orthogonal reactivity of the carboxylic acid and primary amine — a capability not available from the des-carboxy analog (CAS 883986-76-3) or the des-amino analog (CAS 156270-06-3), each requiring ≥2 additional steps to install the missing functional handle [1]. This scenario is supported by the step-count analysis in Evidence Item 5 above.

Structure-Activity Relationship (SAR) Exploration at the C5 Vector of 7-Azaindole Kinase Inhibitors

When SAR studies require systematic variation of C5 substituents (amides, ureas, sulfonamides, reductive amination products) while holding the C3-carboxamide and N1-methyl constant, this compound is the optimal starting material. The HNE inhibitor SAR precedent demonstrates that C5 is a tolerance site where diverse substitutions preserve activity (IC50 = 15–51 nM), while the Clk1 inhibitor program demonstrates that C5 elaboration from the 5-amino precursor yields highly potent and selective compounds (10ad: Clk1 IC50 = 5 nM, >300-fold selectivity vs. Dyrk1A) [2]. The pre-installed 5-amino group eliminates the nitration/reduction sequence (HNO₃/H₂SO₄ then SnCl₂ or Pd/C, H₂) that would be required starting from the 5-unsubstituted 7-azaindole-3-carboxylic acid [3].

Late-Stage Diversification of Advanced Kinase Inhibitor Leads via Amide Bond Formation

For programs where a C3-carboxamide linkage to the kinase hinge-binding scaffold is established as pharmacophorically critical, this compound serves as the direct coupling partner for amines using standard peptide coupling reagents (HATU, EDCI/HOBt, or T3P). The relevance of the C3-amide motif is substantiated by the JAK inhibitor patent literature, where 3-carboxamide-substituted 7-azaindoles achieve JAK1 IC50 <1 nM in biochemical assays (BindingDB entry 7452) [4]. The pre-formed carboxylic acid avoids the hydrolysis step (LiOH or NaOH, THF/H₂O) required when using the methyl or ethyl ester analog, eliminating one synthetic operation and the associated aqueous workup from the lead optimization workflow.

Decarboxylative Cross-Coupling for C3–C Bond Formation in Late-Stage Scaffold Editing

The C3 carboxylic acid enables decarboxylative cross-coupling strategies (e.g., photoredox-mediated decarboxylative arylation, alkylation, or alkenylation via Barton ester or NHPI ester intermediates) for direct C–C bond formation at C3 [5]. This transformation class is inaccessible from the des-carboxy comparator (CAS 883986-76-3) without prior C3 metallation or borylation. For medicinal chemistry teams employing late-stage scaffold diversification to explore chemical space beyond amide-linked analogs, this capability provides a unique synthetic entry point not available from any single competing commercial building block.

Application
Selection Property
Validation Focus
Kinase-targeted parallel library synthesis
Orthogonal three-vector diversification (C3 amide, C5 amine, N1-methyl)
Step-count reduction and synthetic cycle time for 100-compound library
C5-vector SAR exploration for 7-azaindole kinase inhibitors
Pre-installed C5 primary amine for direct diversification
Review of C5-substituted analog activity profiles across Clk1 and HNE series
Late-stage diversification via C3 amide coupling
C3 carboxylic acid for robust amide bond formation
Review of 3-carboxamide pharmacophore in JAK inhibitor programs
Decarboxylative C–C bond formation for scaffold editing
C3 carboxylic acid enabling photoredox or Barton ester decarboxylative coupling
Access to C3-arylated/alkylated analogs beyond amide space
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